molecular formula C11H14O B092875 1-(Cyclopropylmethyl)-4-methoxybenzene CAS No. 16510-27-3

1-(Cyclopropylmethyl)-4-methoxybenzene

Cat. No.: B092875
CAS No.: 16510-27-3
M. Wt: 162.23 g/mol
InChI Key: SHLSJFDJYSSUIP-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-methoxybenzene is an organic compound that features a cyclopropylmethyl group attached to a benzene ring with a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-4-methoxybenzene typically involves the following steps:

    Cyclopropylmethylation: The introduction of the cyclopropylmethyl group can be achieved through a cyclopropanation reaction. This involves the reaction of a suitable precursor, such as cyclopropylmethyl bromide, with a benzene derivative under specific conditions.

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxy group replaces a leaving group on the benzene ring. This can be achieved using reagents like sodium methoxide in methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation and methoxylation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst for bromination.

Major Products

    Oxidation: Formation of cyclopropylmethyl-4-methoxybenzoic acid.

    Reduction: Formation of cyclopropylmethyl-4-methoxybenzyl alcohol.

    Substitution: Formation of 1-(Cyclopropylmethyl)-4-bromomethoxybenzene.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the methoxy group can influence its electronic properties and reactivity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylbenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    4-Methoxybenzyl alcohol: Lacks the cyclopropylmethyl group, affecting its overall stability and reactivity.

    Cyclopropylmethyl chloride: Lacks the benzene ring, limiting its applications in aromatic substitution reactions.

Uniqueness

1-(Cyclopropylmethyl)-4-methoxybenzene is unique due to the presence of both the cyclopropylmethyl and methoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-12-11-6-4-10(5-7-11)8-9-2-3-9/h4-7,9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLSJFDJYSSUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051773
Record name 1-(Cyclopropylmethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid, Anise-like sweet, spicy aroma
Record name 1-Cyclopropanemethyl-4-methoxybenzene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2164/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble, Soluble (in ethanol)
Record name 1-Cyclopropanemethyl-4-methoxybenzene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2164/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9849-0.9900
Record name 1-Cyclopropanemethyl-4-methoxybenzene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2164/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

16510-27-3
Record name 1-(Cyclopropylmethyl)-4-methoxybenzene
Source CAS Common Chemistry
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Record name 1-(Cyclopropylmethyl)-4-methoxybenzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(cyclopropylmethyl)-4-methoxy-
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Record name 1-(Cyclopropylmethyl)-4-methoxybenzene
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Record name 1-CYCLOPROPYLMETHYL-4-METHOXYBENZENE
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Record name 1-cyclopropylmethyl-4-methoxy benzene
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Record name 1-(CYCLOPROPYLMETHYL)-4-METHOXYBENZENE
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Synthesis routes and methods

Procedure details

CH2Br2 (220 g) was added to a slurry of zinc powder (340 g) and CuCl (54 g) in diethyl ether (450 ml). The reaction was started by the addition of acetyl chloride (8 g). The reaction mixture was heated to 45° C. and a solution of estragol (192 g) in ether (150 ml) was added during 25 minutes. Additional CH2Br2 (456 g) dissolved in ether (150 ml) was dropped into the grey-red suspension during 45 minutes. Afterwards, the mixture was stirred at 50° C. for 12 hours. The suspension was cooled to room temperature and MTBE (900 ml) was added. The mixture was filtered through celite, and the filtrate was washed with saturated NH4Cl, water, saturated NaHCO3 and brine, dried (MgSO4) and concentrated in vacuo. The residue was distilled (b.p. 90-95° C./0.1 Torr) to yield 97.5 g (46%) of a colorless oil, which was found to have the following characteristics, NMR and MS spectra.
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
340 g
Type
catalyst
Reaction Step One
Name
CuCl
Quantity
54 g
Type
catalyst
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
192 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
456 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
900 mL
Type
reactant
Reaction Step Five
Yield
46%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Cyclopropylmethyl)-4-methoxybenzene
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